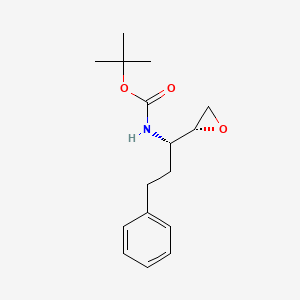
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate
Vue d'ensemble
Description
“tert-Butyl ((S)-1-(®-oxiran-2-yl)-3-phenylpropyl)carbamate” is a type of tert-butyl ester. Tert-butyl esters find large applications in synthetic organic chemistry . They are used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group in the molecule is equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . This group is highly reactive and finds large applications in synthetic organic chemistry .Chemical Reactions Analysis
The tert-butyl group in the molecule shows a unique reactivity pattern. It is used in various chemical transformations, including its relevance in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The tert-butyl group in the molecule is highly dipolar and is a strong hydrogen bond acid and base . This group is highlighted by summarising characteristic applications .Applications De Recherche Scientifique
Environmental Occurrence and Degradation
Synthetic phenolic antioxidants, which share structural similarities with tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate, have been widely studied for their environmental occurrence, fate, and toxicity. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some may cause hepatic toxicity, endocrine disrupting effects, or even carcinogenicity. Future research directions include investigating the environmental behaviors of novel compounds, toxicity effects of co-exposure, and developing compounds with lower toxicity and migration ability (Liu & Mabury, 2020).
Decomposition and Conversion
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been reviewed, showing the feasibility of applying radio frequency plasma for decomposing and converting MTBE into less harmful substances. This suggests potential applications for the degradation of similar compounds (Hsieh et al., 2011).
Biodegradation and Fate in Environment
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater summarizes the ability of microorganisms to degrade ETBE aerobically as a carbon and energy source, or via cometabolism using alkanes as growth substrates. This highlights the potential microbial pathways for the degradation of similar ethers in environmental settings (Thornton et al., 2020).
Purification Applications
The application of polymer membranes for the purification of fuel oxygenated additives, focusing on the separation of methanol/MTBE mixture via pervaporation, demonstrates the use of various polymer membranes in separating and purifying chemical mixtures. This area of research is crucial for developing efficient methods to isolate and purify specific compounds from complex mixtures (Pulyalina et al., 2020).
Orientations Futures
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. It has potential applications in biocatalytic processes . The direct and sustainable synthesis method developed using flow microreactor systems is more efficient, versatile, and sustainable, indicating a promising future direction .
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654730 | |
| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate | |
CAS RN |
1217636-74-2 | |
| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



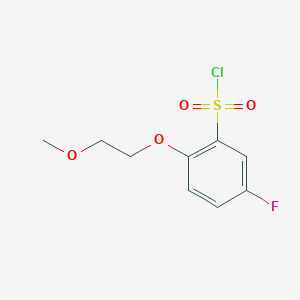
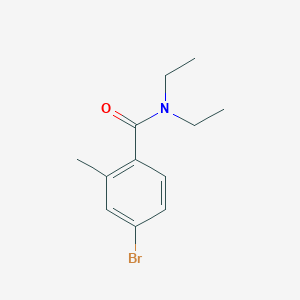
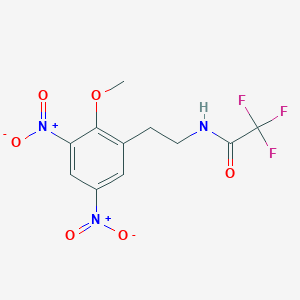
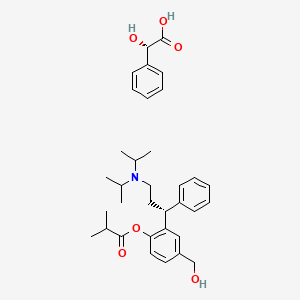
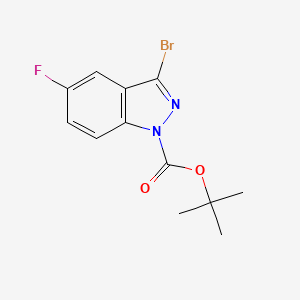
![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
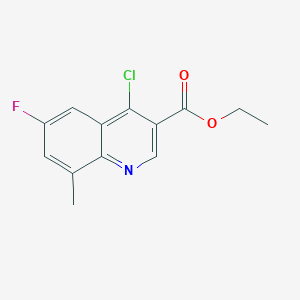
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)
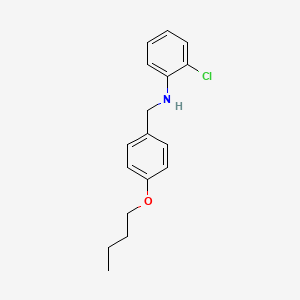
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
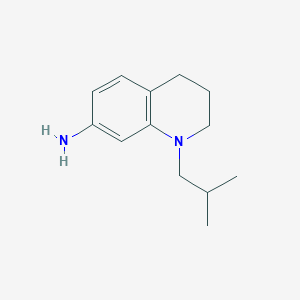
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
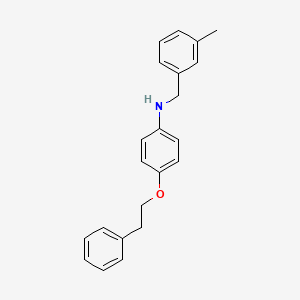
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)